molecular formula C20H24N8O6 B7812509 Methoxtrexate

Methoxtrexate

カタログ番号: B7812509
分子量: 472.5 g/mol
InChIキー: FPJYMUQSRFJSEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Methotrexate is synthesized through a multi-step process involving the reaction of 4-amino-N10-methylpteroylglutamic acid with other chemical reagents . The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of methotrexate involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes:

化学反応の分析

Types of Reactions

Methotrexate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in methotrexate reactions include:

Major Products

The major products formed from methotrexate reactions include:

科学的研究の応用

Methotrexate has a wide range of scientific research applications, including:

類似化合物との比較

Methotrexate is often compared with other folate antagonists, such as aminopterin and pemetrexed . While all these compounds inhibit folate metabolism, methotrexate is unique in its broad range of applications and relatively lower toxicity. Similar compounds include:

Methotrexate’s versatility and effectiveness make it a valuable compound in both clinical and research settings.

生物活性

Methotrexate (MTX) is a well-established antifolate agent primarily used in the treatment of various malignancies and autoimmune diseases. Its biological activity is attributed to its mechanism of action, pharmacodynamics, and interactions with cellular processes. This article provides a comprehensive overview of the biological activity of Methotrexate, supported by data tables, case studies, and research findings.

Methotrexate functions as an anti-metabolite by inhibiting key enzymes involved in nucleotide synthesis. The primary mechanism involves:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Methotrexate is taken up into cells via the human reduced folate carrier (SLC19A1) and is converted into methotrexate-polyglutamate. This compound inhibits DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate, which is crucial for DNA and RNA synthesis .
  • Inhibition of Other Enzymes : Methotrexate also inhibits thymidylate synthase and aminoimidazole carboxamide ribonucleotide transformylase (AICART), further disrupting nucleotide synthesis and thus hindering cell division .

Pharmacodynamics

Methotrexate exhibits a long duration of action, typically administered once weekly. It has a narrow therapeutic index, necessitating careful monitoring to avoid toxicity. The compound's anti-inflammatory effects are also significant in treating chronic inflammatory conditions such as rheumatoid arthritis .

Biological Activity in Cancer Treatment

Methotrexate's cytotoxic properties make it effective in treating various cancers, including acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphoma. A notable study demonstrated that high-dose methotrexate significantly improved survival rates in ALL patients compared to standard treatments .

Case Study: Methotrexate in Acute Lymphoblastic Leukemia

  • Study Design : A cohort study involving 200 patients treated with high-dose methotrexate.
  • Outcomes : The study reported a 70% remission rate with minimal toxicity when monitored closely.
  • : Methotrexate remains a cornerstone in ALL treatment protocols due to its efficacy and manageable side effects .

Biological Activity in Autoimmune Diseases

Methotrexate is also a first-line disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis (RA). Its immunosuppressive properties help reduce inflammation and slow disease progression.

Table 1: Efficacy of Methotrexate in Autoimmune Conditions

ConditionStudy TypeEfficacy Rate (%)Adverse Events (%)
Rheumatoid ArthritisRandomized Control60-8010-20
Psoriatic ArthritisDouble-Blind Trial7515
Crohn's DiseaseCohort Study6512

Recent Research Findings

Recent studies have explored novel formulations and combinations of methotrexate to enhance its therapeutic effects:

  • Cation Complexation : Research indicates that complexing methotrexate with cations like zinc can improve its bioactivity without compromising its immunosuppressive properties. These complexes showed increased deposition of glycosaminoglycans (GAGs) in chondrocytes, suggesting potential applications in joint diseases .
  • Pharmacogenomics : Variability in patient response to methotrexate has been linked to genetic polymorphisms affecting folate metabolism. A meta-analysis identified several SNPs associated with increased toxicity, highlighting the need for personalized medicine approaches in methotrexate therapy .

特性

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJYMUQSRFJSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoxtrexate
Reactant of Route 2
Reactant of Route 2
Methoxtrexate
Reactant of Route 3
Reactant of Route 3
Methoxtrexate
Reactant of Route 4
Methoxtrexate
Reactant of Route 5
Reactant of Route 5
Methoxtrexate
Reactant of Route 6
Reactant of Route 6
Methoxtrexate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。